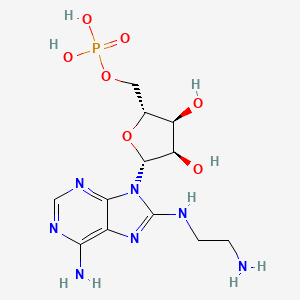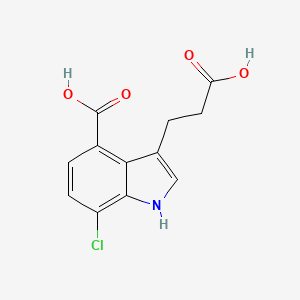
((2R,3S,4R,5R)-5-(6-Amino-8-((2-aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of adenosine derivatives This compound is characterized by the presence of an aminoethyl group attached to the adenosine molecule, which is further phosphorylated at the 5’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) typically involves the reaction of adenosine with 2-aminoethylamine in the presence of a phosphorylating agent. The reaction conditions often include the use of solvents such as water or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the adenosine moiety.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted adenosine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of 8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets in the body. The compound can bind to adenosine receptors, modulating their activity and influencing various cellular pathways. It may also act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, thereby affecting cellular metabolism and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide that plays a crucial role in cellular energy metabolism.
Adenosine diphosphate (ADP): Another nucleotide involved in energy transfer within cells.
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Uniqueness
8-[(2-Aminoethyl)amino]adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with other adenosine derivatives, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
56878-14-9 |
|---|---|
Molekularformel |
C12H20N7O7P |
Molekulargewicht |
405.30 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[6-amino-8-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N7O7P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-8(21)7(20)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,20-21H,1-3,13H2,(H,15,18)(H2,14,16,17)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
WXNIQNMNWFNCIG-IOSLPCCCSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate](/img/structure/B8720380.png)





![2-(4-Nitrophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8720412.png)





![Methyl [2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8720445.png)
